molecular formula C25H22ClN5O4S B2689847 3-(BENZENESULFONYL)-7-CHLORO-N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE CAS No. 893786-95-3

3-(BENZENESULFONYL)-7-CHLORO-N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE

Cat. No.: B2689847
CAS No.: 893786-95-3
M. Wt: 523.99
InChI Key: BLBZORTWGOINFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Benzenesulfonyl)-7-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine (CAS 893786-95-3) is a synthetically designed triazoloquinazoline derivative of significant interest in medicinal chemistry and antibacterial research . This compound features a complex molecular architecture (C25H22ClN5O4S, MW: 523.99) that incorporates a 7-chloro group and a 3,4-dimethoxyphenethyl side chain, which are structural motifs often associated with enhanced biological activity in quinazolinone-based molecules . The quinazolinone core is a privileged scaffold in drug discovery, known for a wide spectrum of pharmacological activities . Specifically, derivatives like this one, which contain a benzenesulfonyl group and are annelated with a triazole ring at the N(3)–C(4) bond, are an important class of [c]-annelated quinazolines studied for their potential to inhibit bacterial targets . Research into similar 4(3H)-quinazolinone analogs has demonstrated potent activity against Staphylococcus aureus , including methicillin-resistant strains (MRSA), by inhibiting key penicillin-binding proteins (PBPs) like PBP2a . The presence of a chlorine atom at a specific position on the quinazolinone ring is a feature identified in structure-activity relationship (SAR) studies to improve antimicrobial potency . This compound is supplied for research purposes such as investigating new antibacterial mechanisms, exploring structure-activity relationships, and developing novel anti-infective agents. Please Note: This product is for research use only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

3-(benzenesulfonyl)-7-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]triazolo[1,5-a]quinazolin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22ClN5O4S/c1-34-21-11-8-16(14-22(21)35-2)12-13-27-23-19-15-17(26)9-10-20(19)31-24(28-23)25(29-30-31)36(32,33)18-6-4-3-5-7-18/h3-11,14-15H,12-13H2,1-2H3,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLBZORTWGOINFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC2=NC3=C(N=NN3C4=C2C=C(C=C4)Cl)S(=O)(=O)C5=CC=CC=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22ClN5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

524.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(BENZENESULFONYL)-7-CHLORO-N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Triazoloquinazoline Core: The triazoloquinazoline core can be synthesized by the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 2-aminobenzonitrile with hydrazine hydrate in the presence of a suitable catalyst can yield the triazoloquinazoline core.

    Introduction of the Benzenesulfonyl Group: The benzenesulfonyl group can be introduced through a sulfonation reaction. This involves the reaction of the triazoloquinazoline core with benzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine.

    Chlorination: The chloro substituent can be introduced by treating the intermediate compound with a chlorinating agent such as thionyl chloride or phosphorus pentachloride.

    Attachment of the Dimethoxyphenyl Ethyl Group: The final step involves the coupling of the dimethoxyphenyl ethyl group to the intermediate compound. This can be achieved through a nucleophilic substitution reaction using a suitable reagent such as sodium hydride or potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-(BENZENESULFONYL)-7-CHLORO-N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the sulfonyl group to a sulfinyl or thiol group.

    Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic substitution reactions. Common reagents for this reaction include sodium azide, potassium cyanide, and amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid, and water.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.

    Substitution: Sodium azide, potassium cyanide, amines, dimethylformamide, and dichloromethane.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Sulfinyl compounds, thiol compounds.

    Substitution: Azides, nitriles, substituted amines.

Scientific Research Applications

3-(BENZENESULFONYL)-7-CHLORO-N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE has several scientific research applications, including:

    Medicinal Chemistry: This compound has potential applications in the development of new pharmaceuticals due to its unique structural features. It can be used as a scaffold for designing inhibitors of specific enzymes or receptors.

    Biology: The compound can be used in biological studies to investigate its effects on cellular processes and pathways. It may serve as a tool for studying signal transduction, gene expression, and protein-protein interactions.

    Materials Science: The compound’s unique chemical properties make it suitable for use in materials science. It can be incorporated into polymers, coatings, and other materials to enhance their properties such as thermal stability, conductivity, and mechanical strength.

    Pharmacology: The compound can be used in pharmacological studies to evaluate its potential as a therapeutic agent. It may exhibit activity against various diseases such as cancer, inflammation, and infectious diseases.

Mechanism of Action

The mechanism of action of 3-(BENZENESULFONYL)-7-CHLORO-N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the following mechanisms:

    Enzyme Inhibition: The compound may inhibit the activity of specific enzymes by binding to their active sites. This can result in the modulation of metabolic pathways and cellular processes.

    Receptor Binding: The compound may bind to specific receptors on the cell surface or within the cell, leading to the activation or inhibition of signaling pathways.

    Gene Expression Modulation: The compound may influence gene expression by interacting with transcription factors or other regulatory proteins. This can result in changes in the expression of specific genes and proteins.

Comparison with Similar Compounds

3-(BENZENESULFONYL)-7-CHLORO-N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:

    3-(BENZENESULFONYL)-7-CHLORO-N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-[1,2,4]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE: This compound differs in the position of the triazole ring, which can result in different chemical properties and biological activities.

    3-(BENZENESULFONYL)-7-CHLORO-N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-[1,2,3]TRIAZOLO[1,5-A]PYRIMIDIN-5-AMINE: This compound has a pyrimidine ring instead of a quinazoline ring, which can affect its binding affinity and specificity for molecular targets.

    3-(BENZENESULFONYL)-7-CHLORO-N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-[1,2,3]TRIAZOLO[1,5-A]BENZIMIDAZOLIN-5-AMINE: This compound contains a benzimidazole ring, which can influence its pharmacokinetic and pharmacodynamic properties.

Biological Activity

3-(Benzenesulfonyl)-7-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and enzyme inhibition. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound based on diverse sources.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that integrate various functional groups. The presence of the triazole and quinazoline moieties suggests a potential for diverse biological activities. For instance, the incorporation of benzenesulfonyl and dimethoxyphenyl groups can enhance solubility and bioactivity.

Synthetic Pathway

  • Starting Materials : The synthesis begins with readily available precursors such as substituted anilines and triazole derivatives.
  • Reactions : Key reactions may include nucleophilic substitutions and cyclization steps to form the quinazoline structure.
  • Purification : The final product is usually purified through crystallization or chromatography to ensure high purity for biological testing.

Antiproliferative Effects

Recent studies have demonstrated significant antiproliferative activity against various cancer cell lines. For example:

  • Cell Lines Tested : HCT-116 (colon cancer), HeLa (cervical cancer), and MCF-7 (breast cancer).
  • IC50 Values : The compound exhibited IC50 values below 100 µM across these cell lines, indicating potent cytotoxicity.
Cell LineIC50 (µM)
HCT-11636
HeLa34
MCF-740

These results suggest that the compound may induce apoptosis in cancer cells through mechanisms such as mitochondrial membrane disruption and activation of caspases.

The mechanism underlying the antiproliferative effects appears to involve several pathways:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of key enzymes involved in cancer progression, such as carbonic anhydrases.
    • Selectivity : Notably, it exhibits selectivity for certain isoforms (e.g., CA IX) over others (e.g., CA II), which is crucial for minimizing side effects.
  • Apoptotic Pathways : Flow cytometry analyses have indicated that treatment with this compound increases the percentage of apoptotic cells significantly compared to controls. This is evidenced by:
    • Increased annexin V-FITC staining.
    • Changes in cell morphology indicative of apoptosis.

Case Studies

A study published in Molecules highlighted the synthesis and biological evaluation of related quinazoline derivatives, emphasizing their antiproliferative activity against multiple cancer types. The findings indicated that structural modifications significantly influence biological efficacy.

Q & A

Q. Critical Intermediates :

IntermediateRoleCharacterization Techniques
7-ChloroquinazolineCore halogenation¹H/¹³C NMR, HRMS
Sulfonylated derivativeElectrophilic substitutionFT-IR (S=O stretch), X-ray crystallography
Triazole intermediateCycloaddition productLC-MS, UV-Vis spectroscopy

Advanced Question: How can computational chemistry (e.g., DFT, molecular docking) guide the optimization of this compound’s bioactivity?

Q. Methodological Answer :

  • Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions influencing binding. For example, the sulfonyl group’s electron-withdrawing effect may enhance π-π stacking with target proteins .
  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes with enzymes like dihydroorotate dehydrogenase (DHODH), a target for antiproliferative agents . Validate with experimental IC₅₀ values.
  • QSAR Modeling : Correlate substituent variations (e.g., methoxy positions) with cytotoxicity data to prioritize structural modifications .

Q. Example DFT Parameters :

ParameterValueRelevance
Basis Set6-31G(d,p)Balances accuracy and computational cost
Solvent ModelPCM (Water)Mimics physiological conditions
FunctionalB3LYPValidated for organic heterocycles

Basic Question: What analytical techniques are essential for confirming the compound’s structural integrity and purity?

Q. Methodological Answer :

  • ¹H/¹³C NMR : Confirm regiochemistry of the triazole ring and absence of positional isomers.
  • High-Resolution Mass Spectrometry (HRMS) : Verify molecular formula (e.g., [M+H]⁺ ion at m/z 550.1234).
  • HPLC-PDA : Assess purity (>95%) using a C18 column (acetonitrile/water gradient) .
  • X-ray Crystallography : Resolve ambiguous stereochemistry (if crystalline) .

Q. Common Impurities :

ImpuritySourceDetection Method
Des-chloro derivativeIncomplete chlorinationLC-MS (retention time shift)
Sulfone byproductOver-oxidation during sulfonylationFT-IR (S=O vs. S-O bands)

Advanced Question: How should researchers address contradictory bioactivity data across different assay systems?

Q. Methodological Answer :

  • Assay Validation : Compare results across orthogonal platforms (e.g., cell-free enzymatic vs. cell-based assays) to rule out off-target effects .
  • Metabolic Stability Testing : Use liver microsomes to assess if discrepancies arise from differential metabolism .
  • Epistatic Analysis : Apply CRISPR-Cas9 knockouts to identify pathway-specific interactions in complex cellular models .

Case Study :
A 2023 study found conflicting cytotoxicity results (IC₅₀: 2 μM vs. 12 μM) in MCF-7 vs. HepG2 cells. Resolution involved:

Redox Profiling : Confirmed HepG2’s elevated glutathione levels, which detoxify electrophilic sulfonyl groups .

Proteomics : Identified differential expression of quinazoline-metabolizing enzymes .

Basic Question: What are the recommended storage and handling protocols to ensure compound stability?

Q. Methodological Answer :

  • Storage : -20°C under argon in amber vials to prevent photodegradation of the triazole moiety .
  • Solubility : Prepare stock solutions in DMSO (dry, <0.1% H₂O) to avoid hydrolysis .
  • Safety : Use fume hoods and nitrile gloves due to potential mutagenicity of aromatic amines .

Q. Stability Data :

ConditionDegradation RateMajor Degradant
Ambient light (7 days)15%Des-methyl triazole
40°C (humidity)30%Sulfonic acid derivative

Advanced Question: What environmental impact assessment strategies are applicable for this compound?

Q. Methodological Answer :

  • Persistence Testing : Conduct OECD 301B biodegradation assays; predict half-life using EPI Suite™ .
  • Bioaccumulation : Measure log P (estimated 3.8) and assess trophic magnification potential in Daphnia magna models .
  • Metabolite Identification : Use LC-QTOF-MS to detect hydroxylated or dechlorinated byproducts in simulated wastewater .

Q. Key Findings :

  • The compound’s sulfonyl group resists hydrolysis, increasing environmental persistence .
  • Chlorinated metabolites show moderate toxicity to algae (Chlorella vulgaris, EC₅₀: 8 mg/L) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.